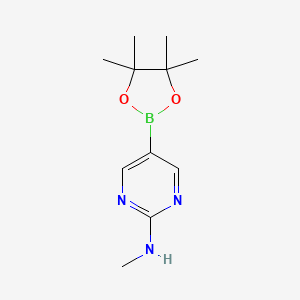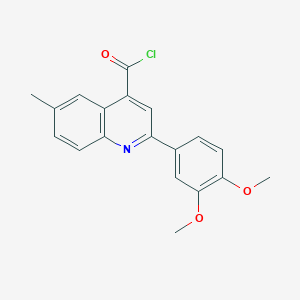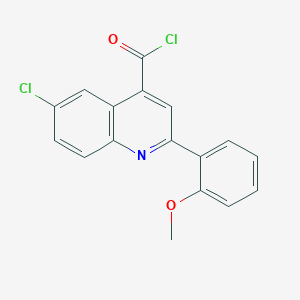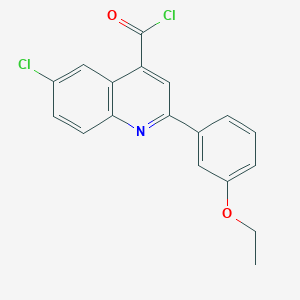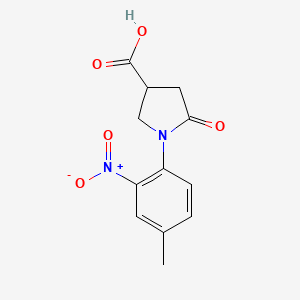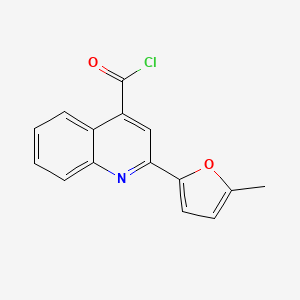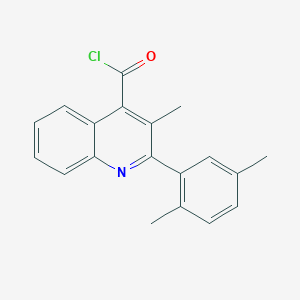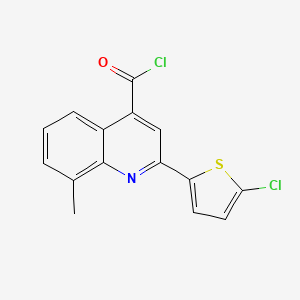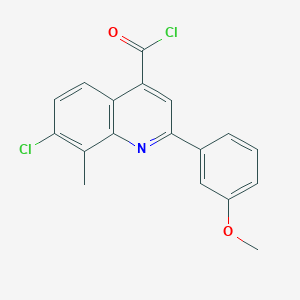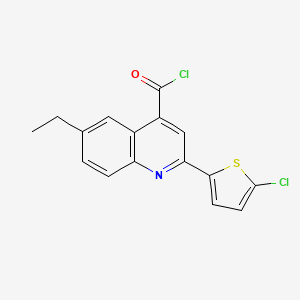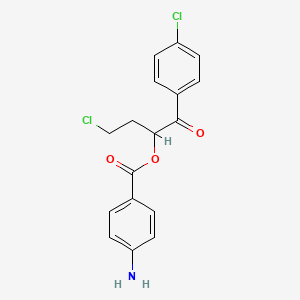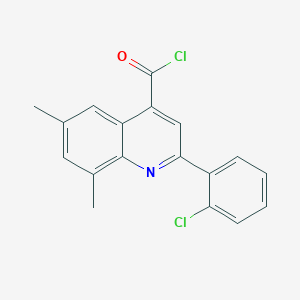
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Descripción general
Descripción
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride (2-Chloro-6,8-dimethylquinoline-4-carbonyl chloride, or 2-CDMQC) is an organochlorine compound used in a variety of laboratory experiments, including those related to organic synthesis, biochemistry, and pharmacology. This compound is used to synthesize a range of compounds and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
PET Imaging Agent for AMPA Receptors : Årstad et al. (2006) explored a related compound, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, as a potential PET imaging agent for AMPA receptors. The compound showed promising initial brain uptake but was ultimately deemed unsuitable due to rapid clearance and low specific binding (Årstad et al., 2006).
Crystal Structure Analysis : Teslenko et al. (2008) analyzed the molecular structure of a similar compound, 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride, demonstrating its non-planar structure and the presence of various intermolecular hydrogen bonds, which contribute to the formation of dimers and columns in the crystal packing (Teslenko et al., 2008).
Synthesis and Structural Study : A study by Mague et al. (2017) on Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, another compound with structural similarities, provided insights into its molecular geometry and intermolecular hydrogen bonding patterns (Mague et al., 2017).
Chemical Reactivity and Stability : Ryabov (1984) discussed lithium chloride-induced solvolysis in cyclopalladated ligands, including 8-methylquinoline, which shares a quinoline core with the compound of interest. This study provides insights into the chemical reactivity and stability of such compounds (Ryabov, 1984).
Catalytic Asymmetric Reactions : Research by Yoon et al. (2006) on chiral Pt(II)/Pd(II) pincer complexes with NCN ligands, including tetrahydroquinolines, is relevant for understanding the potential applications of such compounds in catalytic asymmetric reactions (Yoon et al., 2006).
Photophysical and Luminescent Properties : A study by Xu et al. (2014) on cyclopalladated 2-(4-bromophenyl)pyridine complexes demonstrates the photophysical and luminescent properties of such compounds, which could be relevant for applications in material science and photophysics (Xu et al., 2014).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-7-11(2)17-13(8-10)14(18(20)22)9-16(21-17)12-5-3-4-6-15(12)19/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIOTLMKIFEPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



